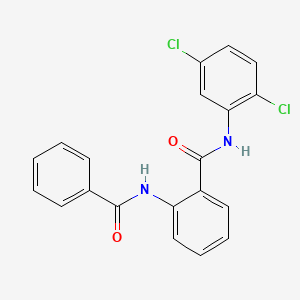![molecular formula C10H11BrN2O4 B12453338 Methyl 2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinecarboxylate](/img/structure/B12453338.png)
Methyl 2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinecarboxylate is an organic compound that features a bromine atom, a methoxy group, and a hydrazinecarboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinecarboxylate typically involves the reaction of 3-bromo-4-methoxybenzoyl chloride with methyl hydrazinecarboxylate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinecarboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as DMF.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products include azides or thiocyanates depending on the nucleophile used.
Oxidation: Products include aldehydes or ketones.
Reduction: Products include alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer or anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinecarboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The bromine and methoxy groups can enhance its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-bromo-4-methoxybenzoate
- Methyl 2-[(3-bromo-4-methoxyphenyl)sulfonyl]hydrazinecarboxylate
- 4-Bromo-2-methylphenol
Uniqueness
Methyl 2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinecarboxylate is unique due to the presence of both a bromine atom and a hydrazinecarboxylate moiety, which can impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H11BrN2O4 |
|---|---|
Peso molecular |
303.11 g/mol |
Nombre IUPAC |
methyl N-[(3-bromo-4-methoxybenzoyl)amino]carbamate |
InChI |
InChI=1S/C10H11BrN2O4/c1-16-8-4-3-6(5-7(8)11)9(14)12-13-10(15)17-2/h3-5H,1-2H3,(H,12,14)(H,13,15) |
Clave InChI |
OVSZWXJNNQBAIA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NNC(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{9-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}propanoic acid](/img/structure/B12453262.png)
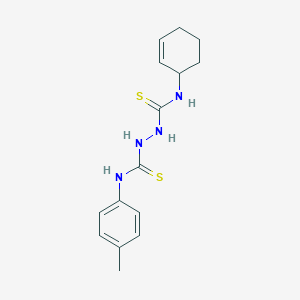
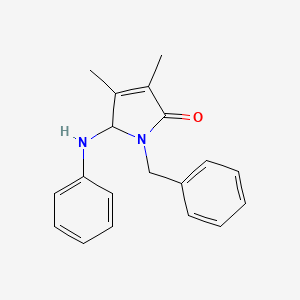
![3-[({[4-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12453291.png)
![N-[(E)-(4-fluorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12453297.png)
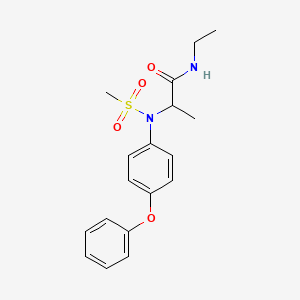
![3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B12453307.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide](/img/structure/B12453310.png)
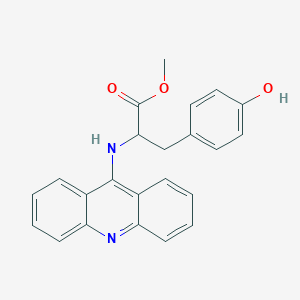
![6-acetyl-4,8-di-tert-butyl-2-(3,4-dimethoxyphenyl)-2H-naphtho[1,8-bc]furan-5-yl acetate](/img/structure/B12453321.png)
![N'-[(4-butylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B12453322.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide](/img/structure/B12453328.png)
